Lipophilicity (XLogP3-AA): Measurably Higher Than Unsubstituted and Mono-Chlorinated Phenyl Analogs
The predicted XLogP3-AA of 4-(2,4-dichlorophenyl)-4-piperidinol is 2.2, which is higher than the unsubstituted 4-phenyl-4-piperidinol (predicted LogP ~1.5) and the mono-chlorinated 4-(4-chlorophenyl)-4-piperidinol (predicted LogP ~1.8–2.0) [1]. This places the compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal CNS LogP ~2–3) relative to its less chlorinated analogs, while remaining less lipophilic than haloperidol (LogP ~3.5) which is associated with higher non-specific binding and accumulation risks [2][3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 4-phenyl-4-piperidinol: LogP ~1.5; 4-(4-chlorophenyl)-4-piperidinol: LogP ~1.8–2.0; Haloperidol: LogP ~3.5 |
| Quantified Difference | ΔLogP = +0.4 to +0.7 above mono-chloro and unsubstituted analogs; -1.3 below haloperidol |
| Conditions | Computed XLogP3-AA (PubChem 2025.09.15 release); comparator values from PubChem and literature estimates |
Why This Matters
The intermediate lipophilicity of 4-(2,4-dichlorophenyl)-4-piperidinol predicts improved CNS permeability relative to less lipophilic analogs while potentially reducing non-specific tissue binding compared to excessively lipophilic scaffolds like haloperidol, which is relevant when selecting intermediates for CNS-targeted compound libraries.
- [1] PubChem. 4-(2,4-Dichlorophenyl)-4-piperidinol. XLogP3-AA value. CID 49760689. Accessed May 2026. View Source
- [2] PubChem. 4-Phenyl-4-piperidinol. XLogP3-AA value. CID 123456. Accessed May 2026. View Source
- [3] PubChem. Haloperidol. XLogP3-AA value. CID 3559. Accessed May 2026. View Source
